molecular formula C13H12FNO B3178918 1-[4-(2-Fluorophenoxy)phenyl]methanamine CAS No. 864263-02-5

1-[4-(2-Fluorophenoxy)phenyl]methanamine

Cat. No.: B3178918
CAS No.: 864263-02-5
M. Wt: 217.24 g/mol
InChI Key: QYXCKJOXQGBFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Phenoxy-Phenyl-Methanamine Scaffolds in Modern Organic and Medicinal Chemistry Research

The phenoxy-phenyl-methanamine scaffold is a key structural motif in the fields of organic and medicinal chemistry. The terminal phenoxy group is recognized as a privileged moiety in drug design, with numerous reports highlighting its critical role in the biological activity of various compounds. nih.gov This structural component is present in a range of drugs, including those with antiviral and prostate-related applications, as well as Bruton's tyrosine kinase (BTK) inhibitors. nih.gov

The versatility of the broader phenoxy-phenyl-methanamine framework allows for its use as an intermediate in the synthesis of a wide array of organic compounds. For instance, related structures like (4-(p-tolyloxy)phenyl)methanamine (B148088) are utilized as precursors in the creation of novel therapeutic agents, particularly for neurodegenerative diseases. The methanamine group provides a site for nucleophilic reactions, enabling further chemical modifications to produce more complex molecules for the pharmaceutical and agrochemical industries.

Research into derivatives of this scaffold has yielded compounds with significant biological potential. For example, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with potential applications in the treatment of melanoma. researchgate.net Furthermore, modifications to the phenoxy-phenyl-methanamine structure, such as the introduction of a chloro-substituent as seen in [4-(4-Chlorophenyl)phenyl]methanamine, have led to key intermediates for antihistamines. The following table summarizes the therapeutic areas where phenoxy-phenyl-methanamine related scaffolds have shown promise.

Therapeutic AreaExample Scaffold/DerivativeInvestigated Application
Neurology(4-(p-Tolyloxy)phenyl)methanaminePrecursor for neurodegenerative disease therapeutics
Oncology(2-(Benzyloxy)phenyl)methanamine derivativesCARM1 inhibitors for melanoma treatment researchgate.net
Neurology2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazolesAnticonvulsant activity nih.gov
Allergy[4-(4-Chlorophenyl)phenyl]methanamineIntermediate for antihistamines
VariousTerminal Phenoxy Group ScaffoldsAntiviral, anti-HIV, antimicrobial, anticancer nih.gov

Overview of Strategic Importance in Chemical Biology and Advanced Materials Research

In the realm of chemical biology, the phenoxy-phenyl-methanamine scaffold and its analogs serve as valuable tools for probing complex biological systems. Chemical biology aims to understand the intricate roles of various chemical compounds in physiology and pathology. nih.gov Compounds with the phenoxy-phenyl-methanamine core can be designed to interact with specific molecular targets like enzymes and receptors, thereby modulating their activity. This allows researchers to investigate the mechanisms of action and biological pathways associated with various diseases. For instance, the study of how these compounds interact with neurotransmitter receptors can provide insights into anesthetic and analgesic effects.

The strategic importance of this scaffold extends to advanced materials research. The chemical structure of compounds like [4-(4-Chlorophenyl)phenyl]methanamine lends itself to modifications that can enhance the properties of polymers. These enhanced polymers have potential applications in electronics and coatings. The ability to functionalize the phenoxy-phenyl-methanamine core allows for the development of new materials with tailored performance characteristics under different conditions.

Historical Perspective of Related Chemical Architectures in Academic Investigations

The academic investigation of chemical architectures related to phenoxy-phenyl-methanamine has a rich history, particularly in the development of pharmaceuticals. The discovery of compounds containing amine functionalities dates back several decades. For example, Diphenhydramine, an antihistamine with a related benzhydryloxy-ethylamine structure, was discovered in 1943 and approved by the FDA in 1946. rsc.org This marked a significant milestone in the use of amine-containing scaffolds for therapeutic purposes. rsc.org

Another related class of compounds, the pheniramines, which feature a N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine structure, were developed for their antihistaminic properties and approved by the FDA in 1948. rsc.org The synthesis and investigation of these early compounds laid the groundwork for the exploration of more complex amine-containing scaffolds, including the phenoxy-phenyl-methanamine framework. The following table provides a brief timeline of the development of related chemical architectures.

Year of FDA ApprovalCompound NameChemical ClassTherapeutic Use
1946DiphenhydramineEthanolamine derivativeAntihistamine rsc.org
1948PheniramineAlkylamine derivativeAntihistamine rsc.org
1950ChlorprothixeneThioxanthene derivativeAntipsychotic rsc.org
1999OrphenadrineEthanolamine derivativeMuscle relaxant, antiparkinsonian rsc.org

This historical context demonstrates the long-standing interest in amine-containing scaffolds in medicinal chemistry and provides a foundation for the contemporary research into compounds like 1-[4-(2-Fluorophenoxy)phenyl]methanamine.

Table of Chemical Compounds Mentioned

Chemical NameCAS Number
This compound864263-02-5 pharmint.net
(4-(p-Tolyloxy)phenyl)methanamine262862-66-8 (free base)
[4-(4-Chlorophenyl)phenyl]methanamine28022-43-7
(2-(Benzyloxy)phenyl)methanamineNot available in search results
Diphenhydramine58-73-1 (base)
Pheniramine86-21-5
Chlorprothixene113-59-7
Orphenadrine83-98-7
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazolesNot available in search results
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,2,4-triazolesNot available in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-fluorophenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCKJOXQGBFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285256
Record name 4-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864263-02-5
Record name 4-(2-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864263-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 1 4 2 Fluorophenoxy Phenyl Methanamine

Retrosynthetic Analysis and Key Disconnections for the 1-[4-(2-Fluorophenoxy)phenyl]methanamine Framework

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-O Bond Disconnection: The diaryl ether linkage is a key structural feature. This bond can be disconnected to yield a phenol and an aryl halide or two aryl halides, which can then be coupled using various methods.

C-N Bond Disconnection: The bond between the benzylic carbon and the nitrogen atom of the methanamine group is another logical point for disconnection. This suggests the introduction of the amine group onto a pre-formed diaryl ether framework containing a suitable functional group, such as an aldehyde or a halide.

These disconnections lead to two main synthetic strategies:

Strategy A: Formation of the diaryl ether bond first, followed by the introduction of the methanamine moiety.

Strategy B: Introduction of a protected or precursor form of the methanamine moiety onto one of the aromatic rings before the diaryl ether formation.

Classical and Modern Approaches to the Phenoxy-Phenyl Linkage Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Several methods are available for this transformation. researchgate.netthieme-connect.com

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. slideshare.netwikipedia.org The reaction is named after Fritz Ullmann, who first described it in 1905. synarchive.com

The mechanism of the Ullmann reaction has been the subject of much investigation. It is generally accepted to proceed through a copper(I) intermediate. The reaction sequence is thought to involve:

Formation of a copper phenoxide: The phenol reacts with a copper(I) salt to form a copper phenoxide species.

Oxidative addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

Reductive elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Modern advancements in the Ullmann condensation have focused on the use of ligands to stabilize the copper catalyst, allowing the reaction to proceed at lower temperatures and with a broader range of substrates. nih.govorganic-chemistry.org These modified conditions often lead to higher yields and fewer side products.

Nucleophilic aromatic substitution (SNA) is another powerful method for the synthesis of diaryl ethers. researchgate.netthieme-connect.com In this reaction, a nucleophile (in this case, a phenoxide) displaces a leaving group on an aromatic ring. For the reaction to proceed efficiently, the aromatic ring bearing the leaving group must be activated by the presence of electron-withdrawing groups.

In the context of synthesizing this compound, this would typically involve the reaction of 2-fluorophenol with a 4-substituted benzene derivative, where the substituent is a good leaving group and is activated by an electron-withdrawing group. A common strategy involves using a nitro-substituted aryl halide, as the nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. The nitro group can then be reduced and further functionalized to introduce the methanamine moiety.

Reaction Typical Reactants Conditions Advantages Disadvantages
Ullmann Condensation Aryl halide, PhenolCopper catalyst, High temperatureBroad substrate scopeHarsh reaction conditions, Stoichiometric copper often required in classical methods
Nucleophilic Aromatic Substitution Activated aryl halide, PhenolBase, Polar aprotic solventMilder conditions than classical UllmannRequires an activated aryl halide

Introduction of the Methanamine Moiety in this compound

Once the diaryl ether core is assembled, the final step is the introduction of the methanamine group. This can be achieved through several reliable methods.

Reductive amination is a widely used and efficient method for the synthesis of amines. wikipedia.org This reaction involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine in the presence of a reducing agent. wikipedia.org To synthesize this compound, the precursor would be 4-(2-fluorophenoxy)benzaldehyde. This aldehyde can be reacted with ammonia, followed by reduction of the resulting imine intermediate to the primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being the most common. mdma.chmasterorganicchemistry.comcommonorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of aldehydes. mdma.chcommonorganicchemistry.com

The general steps for reductive amination in this context are:

Formation of the imine from 4-(2-fluorophenoxy)benzaldehyde and ammonia.

In situ reduction of the imine to the corresponding amine, this compound.

Reducing Agent Typical Solvent Key Features
Sodium Borohydride (NaBH4)Methanol, EthanolCan also reduce the starting aldehyde, so imine formation must be complete before addition. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH3CN)MethanolSelective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, 1,2-DichloroethaneMild and selective; moisture sensitive. commonorganicchemistry.com

An alternative approach to installing the methanamine group is through a nucleophilic substitution reaction. This strategy typically involves a precursor such as 1-(4-(2-fluorophenoxy)phenyl)methyl halide (e.g., the bromide or chloride). This benzylic halide can then react with a source of ammonia, such as ammonia itself or a protected form like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction, to yield the desired primary amine.

The Gabriel synthesis is another classic method that can be employed. This involves the reaction of the benzylic halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting phthalimide to release the primary amine. This method is particularly useful for avoiding the over-alkylation that can sometimes be an issue when using ammonia directly.

Stereoselective Synthesis Approaches for Enantiomerically Pure this compound and its Analogues

Achieving enantiomeric purity of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. Several strategies can be employed for the stereoselective synthesis of this chiral amine and its analogues.

One prominent approach involves the use of chiral catalysts or auxiliaries during the synthesis. For instance, in the reductive amination step, a chiral reducing agent or a chiral auxiliary attached to the amine or carbonyl precursor can direct the formation of one enantiomer over the other. The stereoselective reduction of an intermediate oxime or imine, formed from 4-(2-fluorophenoxy)benzaldehyde, using a chiral catalyst is a viable method.

Another effective strategy is the chiral resolution of the racemic amine. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. onyxipca.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated by treatment with a base.

Furthermore, enzymatic resolution offers a highly selective alternative. Lipases and other hydrolases can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

For analogous fluorinated benzylamines, stereoselective methods have been developed that could potentially be adapted. These include stereoselective C-H fluorination using transient chiral directing groups and stereoselective synthesis of benzylic fluorides from aryl epoxides, which can then be converted to the corresponding amines. nih.govbeilstein-journals.orgbath.ac.uk

Optimization of Reaction Conditions for Enhanced Yields and Purity in Academic Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound in a laboratory setting. Key reactions in the proposed synthesis, the Ullmann condensation and the subsequent reductive amination, are amenable to systematic optimization.

Ullmann Condensation: The formation of the 4-(2-fluorophenoxy)phenyl ether linkage is a critical step. Traditional Ullmann conditions involve high temperatures and copper powder. However, modern variations often employ copper(I) catalysts, such as CuI, in the presence of a ligand (e.g., phenanthroline or a diamine) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. mdpi.comresearchgate.net Optimization of this step would involve screening various copper sources, ligands, bases, solvents, and reaction temperatures to achieve the highest yield of the diaryl ether intermediate, 4-(2-fluorophenoxy)benzaldehyde or a related precursor. The reactivity of the aryl halides is a significant factor, with aryl iodides generally being more reactive than bromides or chlorides. mdpi.com

Reductive Amination: The conversion of the aldehyde intermediate to the primary amine is typically achieved through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can significantly impact the yield and selectivity. For instance, NaBH(OAc)₃ is often preferred for its mildness and effectiveness under slightly acidic conditions, which can favor imine formation. Optimization would involve adjusting the stoichiometry of the amine source (e.g., ammonia or a protected equivalent), the reducing agent, the solvent (e.g., methanol, ethanol, or dichloromethane), and the pH.

Table 1: Optimization Parameters for Key Synthetic Steps
Reaction StepParameter to OptimizeTypical Range/OptionsDesired Outcome
Ullmann Condensation Copper SourceCu powder, CuI, Cu₂OHigh catalytic activity
LigandPhenanthroline, ethylenediamineEnhanced catalyst stability and reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Efficient proton scavenging
SolventDMF, DMSO, NMP, TolueneGood solubility of reactants, high boiling point
Temperature100-200 °COptimal reaction rate without decomposition
Reductive Amination Reducing AgentNaBH₄, NaBH₃CN, NaBH(OAc)₃High yield and chemoselectivity
Amine SourceNH₃, NH₄OAc, Boc-NH₂Efficient imine formation
SolventMeOH, EtOH, DCM, THFGood solubility, compatible with reducing agent
pHAcidic, neutral, or basicFavorable equilibrium for imine formation
Temperature0 °C to refluxControlled reaction rate

Strategic Purification Techniques for Laboratory-Scale Synthesis

The purification of this compound at the laboratory scale requires techniques that can effectively remove unreacted starting materials, reaction byproducts, and any residual catalysts. A multi-step purification strategy is often necessary to achieve high purity.

Initial Work-up: Following the final synthetic step, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This involves partitioning the crude product between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. For a basic compound like an amine, washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) can extract the amine into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. mdpi.com The crude amine or its salt can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound. amanote.comacs.org For fluorinated amines, the choice of solvent is critical and may require some experimentation. The formation of a hydrochloride or other salt can often improve the crystalline nature of the product, facilitating purification. chemicalbook.com

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For the purification of a primary amine, silica gel chromatography can be employed. However, the basic nature of amines can lead to tailing and poor separation on standard silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, alumina (basic or neutral) can be used as the stationary phase. Reverse-phase chromatography, using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol, can also be an effective purification method.

Salt Formation and Precipitation: A simple and effective method for purifying amines involves their precipitation as salts. beilstein-journals.org By treating a solution of the crude amine in a non-polar solvent with an acid (e.g., HCl in ether), the corresponding ammonium salt will often precipitate out, leaving many impurities in solution. The purified salt can then be collected by filtration.

Table 2: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantages
Aqueous Work-up Partitioning between immiscible liquidsRemoves inorganic salts and water-soluble impuritiesMay not remove organic impurities
Crystallization Differential solubilityCan provide very high purity, scalableRequires a crystalline solid, solvent screening can be tedious
Column Chromatography Differential adsorptionHighly versatile, can separate complex mixturesCan be time-consuming and use large volumes of solvent, potential for product loss on the column
Salt Formation/Precipitation Conversion to a less soluble saltSimple, rapid, and often effective for basic compoundsImpurities may co-precipitate, requires a suitable salt-forming acid

Advanced Spectroscopic and Structural Characterization of 1 4 2 Fluorophenoxy Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In 1-[4-(2-Fluorophenoxy)phenyl]methanamine, distinct signals are expected for the aminomethyl protons and the aromatic protons on the two phenyl rings.

The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet in the range of 3.8-4.0 ppm, assuming no coupling with the amine protons due to exchange. The two protons on the central phenyl ring adjacent to the aminomethyl group would be chemically equivalent and are expected to resonate as a doublet around 7.3-7.4 ppm. The other two protons on this ring, adjacent to the ether linkage, would also appear as a doublet, likely in the 6.9-7.1 ppm region.

The four protons on the 2-fluorophenoxy ring would each have a unique chemical environment, resulting in more complex multiplets between 6.9 and 7.3 ppm. The proton ortho to the fluorine atom would show coupling to the fluorine, in addition to the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂NH₂ 3.8 - 4.0 Singlet (s)
Aromatic CH (central ring, ortho to -CH₂) 7.3 - 7.4 Doublet (d)
Aromatic CH (central ring, ortho to -O-) 6.9 - 7.1 Doublet (d)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the aminomethyl carbon and the twelve aromatic carbons.

The aminomethyl carbon (-CH₂) is expected to appear in the range of 40-45 ppm. The aromatic carbons will resonate between 115 and 160 ppm. The carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity, likely appearing in the 150-155 ppm range (as a doublet). The carbon atoms of the ether linkage (C-O) would also be deshielded, appearing downfield in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂NH₂ 40 - 45
Aromatic CH 115 - 135
Aromatic C-CH₂ ~138
Aromatic C-O (central ring) ~157
Aromatic C-O (fluorophenoxy ring) ~145

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. colorado.edu Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and informative spectra. biophysics.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring. For a fluorine atom in a 2-phenoxy position, the chemical shift is anticipated to be in the range of -110 to -130 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of protons within each aromatic ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aminomethyl protons to the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the aminomethyl protons to the quaternary carbon of the central ring, and from the protons on one ring to the carbons on the other via the ether linkage.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₁₂FNO. HRMS would be used to confirm this composition. The analysis would look for the protonated molecular ion [M+H]⁺. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the C-C bond next to the nitrogen to lose the CH₂NH₂ group or the cleavage of the ether bond, providing further evidence for the proposed structure.

Table 4: Predicted HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂FNO
Calculated Exact Mass 217.0903 g/mol

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound (C₁₃H₁₂FNO), the molecule would first be ionized, commonly through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺ with a predicted m/z of 218.0975.

Subsequent collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions, providing a "fingerprint" of the molecule's structure. The fragmentation pathways can be predicted based on the strengths of chemical bonds and the stability of the resulting fragments. Key expected fragmentation patterns for this compound would involve cleavage of the benzylic C-N bond, the ether linkage, and fragmentation of the aromatic rings.

A plausible fragmentation pathway would begin with the loss of ammonia (NH₃) from the protonated molecule, a common fragmentation for primary amines, resulting in a significant ion. Another primary fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzylic cation. The ether bond is also susceptible to cleavage, which would separate the two phenyl rings and provide valuable information about the substituents on each ring.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 218.0975)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
218.0975201.0710NH₃[C₁₃H₁₀FO]⁺
218.0975185.0764CH₄N[C₁₂H₈FO]⁺
218.0975123.0444C₆H₄F[C₇H₈NO]⁺
218.097595.0131C₇H₇NO[C₆H₄F]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and providing insight into the molecular structure. Theoretical calculations, such as Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set, can predict the vibrational frequencies, which can then be compared to experimental data.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O-C stretching of the diaryl ether will produce a strong, characteristic band, typically in the 1200-1250 cm⁻¹ region. The C-F stretching of the fluorophenoxy group will also give rise to a strong absorption in the 1100-1200 cm⁻¹ range.

Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group
N-H Stretch (asymmetric)34503452Primary Amine
N-H Stretch (symmetric)33603361Primary Amine
Aromatic C-H Stretch3050-31003055-3105Phenyl Rings
CH₂ Stretch (asymmetric)29252927Methylene (B1212753)
CH₂ Stretch (symmetric)28552856Methylene
C=C Aromatic Stretch1590, 14951595, 1498Phenyl Rings
N-H Bend (scissoring)16201622Primary Amine
C-O-C Stretch (asymmetric)12401245Diaryl Ether
C-F Stretch11501152Fluoroaromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher energy one (often the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λ_max) are indicative of the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic systems. The presence of two phenyl rings linked by an ether oxygen allows for some electronic communication, though they are not fully conjugated. The primary electronic transitions will be π → π* transitions within the phenyl rings. The presence of the fluorine and amine substituents will likely cause a slight bathochromic (red) shift compared to unsubstituted benzene. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting UV-Vis spectra.

Predicted UV-Vis Absorption Maxima for this compound in Ethanol

Predicted λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~210~25,000π → π
~275~3,000π → π

X-Ray Crystallography for Solid-State Molecular Architecture and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. Once a crystal is mounted on a diffractometer, it is irradiated with X-rays, and the diffraction pattern is collected. This pattern is then used to solve the crystal structure, yielding the atomic coordinates of each atom in the unit cell.

From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. This data would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings and the orientation of the aminomethyl group. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated.

Expected Key Bond Parameters from Single Crystal X-Ray Diffraction of this compound

ParameterExpected Value
C-N Bond Length~1.47 Å
C-O (ether) Bond Lengths~1.37 Å
C-F Bond Length~1.35 Å
Dihedral Angle (Phenyl-O-Phenyl)Variable, likely non-planar

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is characteristic of the crystalline phases present. PXRD is particularly useful for identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule.

The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are unique to the crystal structure of the compound. If multiple crystalline forms (polymorphs) exist, they would each produce a distinct PXRD pattern.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. For this compound, with a molecular formula of C₁₃H₁₂FNO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen.

Theoretical Elemental Analysis Data for C₁₃H₁₂FNO

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01113156.14371.87
HydrogenH1.0081212.0965.57
FluorineF18.998118.9988.75
NitrogenN14.007114.0076.45
OxygenO15.999115.9997.36
Total 217.243 100.00

Computational and Theoretical Investigations of 1 4 2 Fluorophenoxy Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Properties

Quantum chemical calculations are foundational in computational chemistry, allowing for the detailed study of a molecule's electronic properties. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com A DFT study on 1-[4-(2-Fluorophenoxy)phenyl]methanamine would begin by calculating its most stable three-dimensional shape, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles between atoms to find the arrangement with the lowest possible energy.

The calculations would yield key energetic data, such as the total energy of the molecule, which is a measure of its stability. By comparing the energies of different possible conformations (spatial arrangements of atoms), researchers can identify the most likely structure of the molecule under normal conditions. This optimized geometry is the starting point for nearly all other computational analyses. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

LUMO: This is the innermost orbital without electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. malayajournal.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. youtube.com Conversely, a large gap implies high stability. malayajournal.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaChemical Significance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of a molecule's ability to act as an electrophile.

These descriptors for this compound would provide a quantitative understanding of its reactivity profile.

Electrostatic Potential Surface (MEP) Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, typically found around electronegative atoms (like oxygen, nitrogen, and fluorine). These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually located around hydrogen atoms attached to electronegative atoms. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

An MEP analysis of this compound would reveal the electron-rich areas, such as the lone pairs on the oxygen, nitrogen, and fluorine atoms, and the electron-poor areas, like the hydrogen atoms of the amine group (NH2). This map is invaluable for predicting how the molecule will interact with other molecules, including hydrogen bonding and other non-covalent interactions. malayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior in Simulated Environments

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

By solving Newton's equations of motion for every atom in the system, MD tracks the trajectory, position, and velocity of each atom over a set period. semanticscholar.org This allows researchers to:

Explore Conformational Space: The molecule is not rigid; its bonds can rotate, leading to different conformations. MD simulations can reveal the most populated conformations and the transitions between them.

Analyze Dynamic Behavior: It shows how the molecule moves, vibrates, and interacts with its surroundings (e.g., solvent molecules). sciepub.com

Study Solvation: It provides a detailed picture of how solvent molecules arrange themselves around the solute, which is crucial for understanding its solubility and stability in solution.

Molecular Docking Studies to Predict Putative Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a large biomolecule, typically a protein receptor. nih.govnih.gov This method is central to rational drug design.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate the best possible binding poses. The output includes:

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable interaction.

Binding Mode: The specific orientation and conformation of the ligand within the binding site.

Key Interactions: Identification of the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.net

Docking studies could screen this compound against various known protein targets to generate hypotheses about its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development and Application)

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

To develop a QSAR model applicable to this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., inhibitory concentration). The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

Validation: The model is rigorously tested to ensure its predictive power, often using an external set of compounds not included in the model's development.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound, helping to prioritize which molecules should be synthesized and tested in the lab.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods for Comparison with Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural verification and analysis. Density Functional Theory (DFT) is a widely used method for these predictions, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference, such as tetramethylsilane (TMS), can be predicted. These theoretical chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum to the corresponding atoms in the molecule. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the ether linkage, as well as the electronic environment of the aminomethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a representative prediction based on DFT calculations for similar structural motifs. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (fluorophenyl)6.9 - 7.3115 - 125
Aromatic CH (phenyl)7.0 - 7.4120 - 130
CH₂ (methanamine)~3.8~45
NH₂~1.5 (broad)-
C-O (ether linkage)-150 - 160
C-F-155 - 165 (J-coupling expected)
C-CH₂NH₂-~140

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov These calculations help in assigning the various vibrational modes, such as stretching and bending of bonds, to the observed experimental peaks. For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and the C-F stretching frequency.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

Note: The following data is a representative prediction based on DFT calculations for similar functional groups. Actual experimental values may vary.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch (amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₂)2850 - 2950Medium
C=C Aromatic Stretch1450 - 1600Strong
C-N Stretch1250 - 1350Medium
C-O-C Asymmetric Stretch1200 - 1270Strong
C-F Stretch1100 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic transitions of a molecule, which are observed in a UV-Vis spectrum. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic rings.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

Note: The following data is a representative prediction based on TD-DFT calculations for analogous aromatic ethers. Actual experimental values may vary.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π~270~0.2
π → π~220~0.8

Advanced Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The biological activity and physicochemical properties of a molecule are often governed by its intermolecular interactions. Computational analysis provides a detailed picture of these non-covalent forces.

Hydrogen Bonding:

The primary amine group (-CH₂NH₂) in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). nih.gov Computational models can identify potential hydrogen bonding partners and calculate the strength and geometry of these interactions. These interactions are crucial in determining the solubility and binding affinity of the molecule in biological systems.

Halogen Bonding:

The fluorine atom in the 2-fluorophenoxy group can participate in halogen bonding. nih.gov This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. Computational analysis can map the electrostatic potential surface of the molecule to identify the σ-hole on the fluorine atom and predict its propensity to form halogen bonds with electron-rich atoms like oxygen or nitrogen.

π-Stacking:

The two aromatic rings in this compound can engage in π-stacking interactions with other aromatic systems. nih.govnih.gov These interactions can be of different geometries, including face-to-face (sandwich) or face-to-edge (T-shaped) arrangements. Computational studies can calculate the interaction energies for different stacking configurations to determine the most stable arrangement. The presence of the electron-withdrawing fluorine atom can influence the quadrupole moment of the fluorinated phenyl ring, potentially affecting the nature and strength of the π-stacking interactions. nih.gov

Interactive Data Table: Summary of Potential Intermolecular Interactions in this compound

Note: This table summarizes the types of interactions that are computationally predicted to be significant for this molecule based on its structure.

Interaction TypeDonor/Acceptor GroupsEstimated Interaction Energy (kcal/mol)Significance
Hydrogen BondingN-H (donor), N (acceptor)-3 to -8Important for solubility and receptor binding.
Halogen BondingC-F (donor)-1 to -5Can contribute to specific molecular recognition.
π-StackingPhenyl and Fluorophenyl rings-2 to -5Influences crystal packing and ligand-protein interactions.

Structure Activity Relationship Sar Studies of 1 4 2 Fluorophenoxy Phenyl Methanamine and Its Analogues

Systematic Modification Strategies of the Methanamine Moiety and its Impact on Molecular Recognition

The methanamine group (-CH₂NH₂) is a key functional component, likely involved in crucial polar interactions such as hydrogen bonding with target biomolecules. Its basicity and steric profile are critical determinants of molecular recognition. Modifications to this moiety can significantly alter a compound's binding affinity and selectivity.

Common modification strategies include:

Alkylation of the Amine: Conversion of the primary amine to secondary (R-NH-CH₃) or tertiary (R-N(CH₃)₂) amines alters the hydrogen bond donor capacity and introduces steric bulk. While a primary amine can donate two hydrogen bonds, secondary amines can donate one, and tertiary amines can only act as hydrogen bond acceptors.

Acylation: Converting the amine to an amide (R-NH-C(O)-CH₃) neutralizes its basicity and changes its electronic and steric properties, potentially altering its interaction with target proteins.

Cyclization: Incorporating the nitrogen atom into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring, constrains the conformation of the aminomethyl side chain. nih.gov This can reduce the entropic penalty upon binding and introduce new interaction vectors. For example, replacing a piperazine with a piperidine ring has been shown in similar scaffolds to improve metabolic stability. nih.gov

Changing Linker Length: Altering the methylene (B1212753) (-CH₂-) linker between the phenyl ring and the amine can adjust the positioning of the basic nitrogen, optimizing the geometry for target engagement.

Research on aminomethyl derivatives of other phenolic compounds has shown that such modifications can significantly influence biological activity, such as antioxidant properties. nih.gov The nature of the substituent on the amino group directly impacts the compound's ability to engage in specific interactions like chelation or radical scavenging. nih.gov

Table 1: Impact of Methanamine Moiety Modifications

Modification TypeExample MoietyPredicted Impact on Molecular Recognition
Primary Amine (Base)-CH₂NH₂Acts as H-bond donor and acceptor; potential for ionic interactions.
Secondary Amine-CH₂NHCH₃Reduces H-bond donor capacity; increases steric bulk.
Tertiary Amine-CH₂N(CH₃)₂Acts only as H-bond acceptor; significant steric hindrance.
Acetylation-CH₂NHC(O)CH₃Neutralizes basicity; changes H-bonding pattern.
Cyclization4-(aminomethyl)piperidineRestricts conformational flexibility; introduces new steric profile.

Exploration of Substituent Effects on the Phenyl Ring Adjacent to the Methanamine Group and their Role in Interactions

The central phenyl ring serves as the scaffold's anchor, and its electronic properties and substitution pattern are pivotal for establishing interactions within a binding pocket. Substituents on this ring can modulate its reactivity and influence non-covalent interactions like π-π stacking, cation-π, and hydrophobic interactions. nih.gov

The effect of a substituent is determined by a combination of inductive and resonance effects: libretexts.org

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are activating and increase the electron density of the aromatic ring, potentially enhancing cation-π interactions. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are deactivating and decrease the ring's electron density, which can be favorable for interactions with electron-rich protein residues. libretexts.orgscience.gov Halogens like chlorine (-Cl) are deactivating through induction but can participate in halogen bonding.

Positional Isomerism: The position of the substituent (ortho, meta, or para to the methanamine group) dictates its influence on the molecule's electronic distribution and steric profile. In many diaryl ether series, para-substitution on a phenyl ring with groups like chlorine or hydroxyl has been found to significantly enhance biological activity. nih.govresearchgate.net

Table 2: Influence of Substituents on the Central Phenyl Ring

SubstituentPositionElectronic EffectPotential Role in Interactions
-OHparaElectron-donating (resonance), Electron-withdrawing (induction)H-bond donor/acceptor; shown to enhance antitumor activity in related scaffolds. nih.gov
-ClparaElectron-withdrawing (induction), Weakly donating (resonance)Can form halogen bonds; increases lipophilicity; enhances activity in some diaryl ethers. nih.gov
-CH₃metaElectron-donating (induction)Increases hydrophobicity; favorable for van der Waals contacts.
-NO₂metaStrongly electron-withdrawingCan interact with electron-rich domains; acts as H-bond acceptor.

Investigation of Modifications to the Phenoxy Linkage and the Fluorophenoxy Moiety

The diaryl ether linkage (-O-) provides a balance of rigidity and flexibility, allowing the two aromatic rings to adopt specific conformations necessary for binding. researchgate.net The oxygen atom itself can act as a hydrogen bond acceptor.

The 2-fluorophenoxy moiety is critical for activity, with the fluorine atom playing a multifaceted role:

Conformational Control: The presence of a substituent at the ortho position, such as fluorine, can restrict the rotation around the C-O-C ether bond, influencing the molecule's preferred 3D conformation. researchgate.net

Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the metabolic stability of the compound. researchgate.net

Specific Interactions: The fluorine atom can act as a weak hydrogen bond acceptor.

SAR studies on related diaryl ether inhibitors have demonstrated that substitutions on this ring are crucial. For instance, in a series of c-Met kinase inhibitors, an ortho-substituted phenyl ring was found to be favorable for activity. nih.gov Similarly, in a series of antimycobacterial diaryl ethers, modifications on this ring system led to potent inhibitors. nih.gov

Table 3: Modifications of the Fluorophenoxy Moiety

ModificationExamplePotential Impact
Change Fluorine Position3-Fluorophenoxy or 4-FluorophenoxyAlters conformational restriction and electronic influence on the ether linkage.
Add Second Substituent2,4-DifluorophenoxyIncreases electronic effects and potential for specific interactions.
Replace Fluorine2-ChlorophenoxyChanges steric bulk and halogen bond donor potential.
Replace with Bulkier Group2-(Trifluoromethyl)phenoxySignificantly alters steric and electronic properties, increases lipophilicity. mdpi.com

Structure-Based Design Principles for Targeted Molecular Interactions in Chemical Biology

Structure-based drug design (SBDD) utilizes the 3D structure of a biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity. For the 1-[4-(2-Fluorophenoxy)phenyl]methanamine scaffold, SBDD principles would involve docking the molecule into the active site of a target protein to predict its binding mode. nih.gov

This computational analysis helps identify key molecular interactions:

Hydrogen Bonds: The methanamine group, the ether oxygen, and the fluorine atom are potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The two phenyl rings provide extensive surface area for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By visualizing these interactions, medicinal chemists can rationally design new analogues. For example, if a void is identified in the binding pocket near the fluorophenoxy ring, a larger substituent could be introduced to fill that space and increase van der Waals contacts, potentially boosting affinity. Similarly, if a hydrogen bond donor/acceptor residue in the protein is not engaged, the ligand can be modified to introduce a complementary functional group. This approach has been successfully applied to optimize other diaryl ether series. nih.govnih.gov

Pharmacophore Identification and Mapping from the this compound Scaffold

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Identifying the pharmacophore of the this compound scaffold is essential for designing novel molecules with similar activity and for virtual screening of compound libraries.

Based on its structure, a hypothetical pharmacophore model would include:

Aromatic/Hydrophobic Site 1 (AR1): The phenyl ring adjacent to the methanamine.

Aromatic/Hydrophobic Site 2 (AR2): The 2-fluorophenoxy ring.

Positive Ionizable/H-Bond Donor (PI/HBD): The primary amine of the methanamine group.

H-Bond Acceptor (HBA): The ether oxygen and potentially the fluorine atom.

The spatial relationship (distances and angles) between these features is critical. Pharmacophore mapping combines information from multiple active analogues to refine this model, identifying which features are essential for activity. researchgate.net

Table 4: Putative Pharmacophoric Features of the Scaffold

Pharmacophoric FeatureChemical MoietyAssumed Role in Binding
Positive Ionizable / H-Bond Donor-NH₂Forms key ionic or hydrogen bonds.
Aromatic Ring 1Phenylmethanamine ringParticipates in hydrophobic or π-stacking interactions.
Aromatic Ring 22-Fluorophenoxy ringParticipates in hydrophobic or π-stacking interactions.
H-Bond AcceptorEther Oxygen (-O-)Accepts a hydrogen bond from the target.
H-Bond Acceptor / Halogen FeatureFluorine (-F)Forms weak H-bonds or other specific interactions.

Conformational SAR and its Implications for Ligand-Target Complementarity

The 3D conformation of a ligand when it binds to its target (the bioactive conformation) can be significantly different from its lowest energy conformation in solution. nih.gov The this compound scaffold possesses considerable conformational flexibility due to rotation around several single bonds, primarily the C-O-C ether linkage and the Ar-CH₂ bond.

The relative orientation of the two phenyl rings is a critical parameter for achieving shape complementarity with the binding site. While flexibility allows the molecule to adapt to the target, there is an energetic cost (strain energy) to adopting a non-ideal conformation. nih.gov Furthermore, a highly flexible ligand loses more conformational entropy upon binding, which is thermodynamically unfavorable.

Therefore, conformational SAR studies aim to:

Determine the likely bioactive conformation through computational modeling or X-ray crystallography.

Understand the relationship between the flexibility of the molecule and its binding affinity.

Design more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to improved affinity by reducing the entropic penalty of binding.

For this scaffold, the ortho-fluoro substituent likely plays a role in restricting the range of accessible conformations, which may be beneficial for activity. researchgate.net

Scaffold Hopping and Bioisosteric Replacements from the this compound Core for Novel Chemical Space Exploration

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different but functionally and topographically similar scaffold. nih.govchemrxiv.org This can lead to new chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. researchgate.net Bioisosteric replacement is a related concept where a functional group is exchanged for another with similar physicochemical properties. cambridgemedchemconsulting.comnih.gov

For the this compound core, several scaffold hopping and bioisosteric strategies could be explored:

Ether Linkage Bioisosteres: The ether oxygen (-O-) is a common target for replacement. Bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), methylene (-CH₂-), or difluoromethylene (-CF₂-) could maintain the linkage between the two rings while altering properties like bond angle, lipophilicity, and metabolic stability. chemrxiv.org

Phenyl Ring Bioisosteres: Either of the phenyl rings could be replaced with other aromatic systems, such as pyridine, pyrimidine, or thiophene. dundee.ac.uk This can introduce heteroatoms that can act as hydrogen bond acceptors, improve solubility, and modulate the electronic character of the ring system. For example, hopping from an indole (B1671886) to an indazole core has been used to shift selectivity between protein targets. rsc.org

Amine Bioisosteres: The basic amine could be replaced with other polar groups that can act as hydrogen bond donors, such as a hydroxyl group or a small amide.

Table 5: Potential Bioisosteric Replacements for the Core Scaffold

Original FragmentPotential Bioisostere(s)Rationale for Replacement
Ether Linkage (-O-)-S-, -CH₂-, -NH-, -C(O)NH- (reverse amide)Modify bond angle, flexibility, and metabolic profile.
Phenyl RingPyridyl, Thienyl, PyrazolylImprove solubility, introduce H-bond acceptors, escape patent space. dundee.ac.uk
Methanamine (-CH₂NH₂)-CH₂OH, -C(O)NH₂Modulate basicity and H-bonding patterns.
Fluorine (-F)-OH, -CH₃Alter electronic properties and remove potential metabolic liabilities of C-F bonds.

Mechanistic Research at the Molecular and Cellular Level for 1 4 2 Fluorophenoxy Phenyl Methanamine

In Vitro Studies of Molecular Recognition and Binding Affinities

In vitro studies are crucial for characterizing the direct interaction of a compound with its molecular targets. This typically involves receptor binding assays and enzyme activity studies.

No specific receptor binding affinity data (such as Ki or IC50 values) for 1-[4-(2-Fluorophenoxy)phenyl]methanamine at purified receptors or in non-human cell lines has been identified in the public domain.

However, research on structurally related compounds may offer insights into potential, though unconfirmed, targets. For instance, compounds featuring a phenoxy-pyrimidine structure, such as 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, have been investigated as state-dependent sodium channel blockers nih.gov. Additionally, derivatives of 4,4-difluoro-3-(phenoxymethyl)piperidine containing a 4-fluorophenoxy moiety have been synthesized and evaluated for their antagonist activity at the dopamine D4 receptor nih.gov. These studies suggest that receptors in the central nervous system could be areas of interest for compounds with a fluorophenoxy-phenyl scaffold, but this remains speculative for this compound without direct experimental evidence.

There is no publicly available data from enzyme inhibition or activation studies for this compound. Therefore, its effects on specific enzymes remain uncharacterized.

Cellular Assays for Functional Modulation in Model Systems (excluding human clinical applications)

Cellular assays are instrumental in understanding how a compound affects cellular functions and signaling pathways.

No studies have been published that specifically investigate the modulation of intracellular signaling pathways by this compound in any cellular model. Consequently, its impact on downstream cellular events following potential receptor binding or enzyme modulation is unknown.

Information regarding the assessment of phenotypic responses, such as changes in cell viability, proliferation, or morphology, in non-human cellular models following treatment with this compound is not available in the scientific literature.

Development of Chemical Probes and Tools Derived from this compound for Investigating Biological Systems

There is no evidence in the available literature to suggest that this compound has been used as a scaffold or starting point for the development of chemical probes or other research tools. The synthesis of such probes typically requires a well-understood mechanism of action and a defined molecular target, which is currently lacking for this compound.

Ligand-Target Interaction Analysis through Biophysical Methods (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

A comprehensive search of scientific literature and databases reveals a significant gap in the publicly available biophysical data for the compound this compound. Specifically, there are no detailed research findings from ligand-target interaction analyses using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

SPR is a powerful technique for real-time, label-free monitoring of biomolecular interactions. It provides kinetic data on the association (k_a) and dissociation (k_d) rates of a ligand binding to a target, from which the equilibrium dissociation constant (K_D) can be calculated. This would offer insights into the binding affinity and stability of the complex formed between this compound and its putative biological target.

ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy change (ΔH), and entropy change (ΔS). Such data would be invaluable for understanding the driving forces behind the binding event—whether it is enthalpically or entropically driven—and for elucidating the nature of the non-covalent interactions involved.

The absence of such studies means that critical information regarding the binding kinetics, affinity, and thermodynamics of this compound with its molecular target(s) remains uncharacterized. Future research employing these biophysical methods would be essential to fully understand the molecular mechanism of action of this compound.

Table 1: Hypothetical Data Representation for SPR Analysis of this compound

ParameterValueUnit
Association Rate Constant (k_a)Data Not AvailableM⁻¹s⁻¹
Dissociation Rate Constant (k_d)Data Not Availables⁻¹
Equilibrium Dissociation Constant (K_D)Data Not AvailableM

Table 2: Hypothetical Data Representation for ITC Analysis of this compound

ParameterValueUnit
Association Constant (K_A)Data Not AvailableM⁻¹
Enthalpy Change (ΔH)Data Not Availablekcal/mol
Entropy Change (ΔS)Data Not Availablecal/mol·K
Gibbs Free Energy Change (ΔG)Data Not Availablekcal/mol

Design and Exploration of Derivatives and Analogues of 1 4 2 Fluorophenoxy Phenyl Methanamine

Synthetic Diversification Strategies Based on the Core Scaffoldmdpi.comnih.gov

The 1-[4-(2-Fluorophenoxy)phenyl]methanamine scaffold offers multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). Diversification strategies typically focus on three key regions of the molecule: the methanamine nitrogen, the fluorophenoxy moiety, and the phenyl ring attached to the methanamine group. These modifications aim to optimize the compound's interactions with biological targets by altering its steric, electronic, and hydrophobic properties.

Modifications at the Methanamine Nitrogen for Enhanced Interactions

The primary amine of the methanamine group is a critical anchor for synthetic diversification. As a versatile functional group, it can be readily modified to introduce a wide range of functionalities, thereby probing various interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The basicity of the amine makes it a potential liability due to ionization under physiological conditions, which can hinder penetration of biological membranes like the blood-brain barrier. nih.gov Masking this group is often a key objective in derivatization. nih.gov

Common modifications include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, introducing a strong hydrogen-bond-donating NH group and a potent hydrogen-bond-accepting sulfonyl group.

Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines, which can modulate the amine's basicity and steric bulk.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce groups capable of forming multiple hydrogen bonds.

These transformations allow chemists to fine-tune the molecule's properties to achieve better engagement with a target protein.

Modification TypeReagent ClassResulting Functional GroupPotential Impact on Interactions
AcylationAcyl Halides, Carboxylic AcidsAmideAdds H-bond acceptor; modulates basicity.
SulfonylationSulfonyl ChloridesSulfonamideAdds strong H-bond donor/acceptor groups.
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineIncreases steric bulk; alters pKa.
Urea FormationIsocyanatesUreaIntroduces H-bond donors and acceptor.

Alterations to the Fluorophenoxy Moiety to Probe Aromatic Interactions

Key diversification strategies include:

Positional Isomerism: Moving the fluorine atom from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can significantly alter the molecule's dipole moment and conformational preferences.

Halogen Substitution: Replacing fluorine with other halogens (Cl, Br, I) allows for a systematic study of the effects of size (sterics) and polarizability on aromatic interactions, such as halogen bonding.

Bioisosteric Replacement: Replacing the fluorine atom with other groups of similar size or electronic character, such as a hydroxyl (-OH), methoxy (B1213986) (-OCH3), or trifluoromethyl (-CF3) group, is a common tactic in medicinal chemistry. cambridgemedchemconsulting.comchemrxiv.orgdrughunter.com While replacing a hydroxyl or methoxy group with fluorine is a frequent strategy to block metabolic oxidation, the reverse can also be explored to introduce new hydrogen bonding capabilities. chemrxiv.org The phenyl ring itself can also be replaced with bioisosteric heterocyclic rings (e.g., pyridine, thiophene) to modulate properties like solubility and metabolic stability. cambridgemedchemconsulting.com

Studies on related 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazole derivatives have shown that these types of modifications are synthetically feasible and can lead to compounds with significant biological activity. researchgate.netbiopolymers.org.ua

Substitutions on the Phenyl Ring Adjoining the Methanamine for Steric and Electronic Effects

Potential modifications include:

Introduction of Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can decrease the electron density of the ring and influence the pKa of the methanamine group.

Introduction of Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) increase the ring's electron density and can participate in hydrophobic interactions.

Introduction of Bulky Groups: Incorporating larger groups like a tert-butyl can enforce specific conformations or probe for steric tolerance in a binding site.

Quantitative structure-activity relationship (QSAR) studies on related phenoxy and benzyloxy acid derivatives have demonstrated that the potency of analogues can be positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of substituents on the phenyl rings. nih.gov

Combinatorial Chemistry and Library Synthesis Approaches for High-Throughput Screening in Research

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of structurally related compounds for high-throughput screening (HTS). nih.gov The this compound scaffold is an excellent candidate for combinatorial library synthesis due to its versatile primary amine handle. This allows for the creation of a "library from a library," where a core scaffold is systematically decorated with a diverse set of building blocks. nih.gov

A typical approach involves solution-phase or solid-phase parallel synthesis. For example, the core amine can be reacted with a library of diverse carboxylic acids, sulfonyl chlorides, or isocyanates in a multi-well plate format. unchainedlabs.com This strategy allows for the efficient creation of thousands of unique derivatives. The resulting library can then be screened against biological targets to identify "hits." Modern approaches utilize ultra-large "Readily Accessible" (REAL) compound libraries, which are generated virtually based on robust, pre-validated chemical reactions and can contain billions of compounds with a high likelihood of successful synthesis. nih.govenamine.net

Library TypeCore ScaffoldBuilding Block (R-X)Reaction TypePotential Library Size
Amide LibraryThis compound100 different R-COOHAmide Coupling100 compounds
Sulfonamide LibraryThis compound100 different R-SO₂ClSulfonylation100 compounds
Urea LibraryThis compound100 different R-NCOUrea Formation100 compounds
Multi-Component LibraryThis compound100 R-COOH & 100 R'-BrAmidation then Alkylation10,000 compounds

Chemoinformatics and Virtual Screening Methodologies for Identifying Novel Analogues

Chemoinformatics and virtual screening are indispensable tools for accelerating the discovery of novel analogues by prioritizing which compounds to synthesize. nih.gov These in silico techniques use computational models to predict the properties and biological activity of virtual compounds, saving significant time and resources.

Methodologies applicable to the this compound scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies have been successfully used on related 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole derivatives to understand their binding interactions with receptors like GABA-A. researchgate.netbrieflands.com Such studies can guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For phenoxy derivatives, QSAR studies have revealed the importance of steric, electronic, and hydrogen bonding properties for inhibitory activity. nih.gov A QSAR model for this scaffold could predict the activity of unsynthesized analogues.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model can be used to search large virtual databases for new and structurally diverse compounds that fit the model.

Virtual Library Screening: Large virtual libraries, such as the Enamine REAL database, can be screened against a target protein using docking or pharmacophore models to identify promising candidates for synthesis. nih.govenamine.net

MethodologyPrincipleApplication to ScaffoldKey Output
Molecular DockingPredicts ligand-protein binding mode and energy.Identify key interactions of the scaffold in a binding site.Binding pose, docking score.
QSARCorrelates chemical structure with biological activity.Predict activity of novel analogues before synthesis.Predictive equation (e.g., pIC₅₀).
Pharmacophore ModelingDefines essential 3D features for activity.Find new, diverse scaffolds with the same key features.3D arrangement of chemical features.
Virtual ScreeningComputationally screens large compound libraries.Identify potential "hits" from millions of virtual compounds.Ranked list of candidate molecules.

Conceptual Design of Prodrugs and Targeted Delivery Systems for Enhanced Research Utility

For research purposes, it is often necessary to improve a compound's properties, such as its solubility, stability, or ability to reach a specific site of action. Prodrug design and targeted delivery systems offer conceptual frameworks to achieve these goals. mdpi.com

Conceptual Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. mdpi.comnih.gov For this compound, the primary amine is the most logical site for prodrug modification to enhance properties like membrane permeability. nih.gov

Conceptual prodrug strategies include:

Amide-based Prodrugs: Linking an amino acid to the methanamine nitrogen via an amide bond can improve water solubility and potentially utilize amino acid transporters for uptake. researchgate.net

Carbamate (B1207046) Prodrugs: Forming a carbamate linkage can create a more lipophilic molecule that is susceptible to cleavage by esterase enzymes in vivo. rsc.org

"Trimethyl Lock" System: This is an advanced system where the amine is released via an intramolecular cyclization reaction that can be triggered by a specific stimulus, such as enzymatic cleavage of a nearby ester. nih.gov

Conceptual Targeted Delivery Systems: Targeted delivery systems aim to increase the concentration of a compound at a specific location (e.g., a particular organ or cell type) while minimizing exposure elsewhere. nih.govfrontiersin.org This is particularly useful in research to study the effects of a compound in a specific biological context.

Conceptual delivery strategies for this hydrophobic molecule include:

Liposomes: Encapsulating the compound within these lipid-based vesicles can improve its solubility and circulation time. The liposome (B1194612) surface can be decorated with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells. nih.govyoutube.com

Polymeric Nanoparticles: The compound can be encapsulated within biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)). dovepress.com These nanoparticles can provide sustained release and can also be surface-functionalized for active targeting. nih.govfrontiersin.org

pH-Sensitive Systems: If the target is in an acidic environment (like a tumor microenvironment or an endosome), the compound can be loaded into a delivery system designed to release its payload at low pH. nih.gov

StrategyConceptRationale for Research UtilityExample Carrier/Promoiety
Prodrug DesignMask the primary amine with a cleavable promoiety.Improve membrane permeability and control release.Amino Acid (Amide), Acyloxyalkyl (Carbamate)
Liposomal FormulationEncapsulate the compound in lipid vesicles.Increase aqueous solubility and circulation time.PEGylated Liposome
Polymeric NanoparticlesIncorporate the compound into a polymer matrix.Achieve sustained release and targeted delivery.PLGA-PEG Nanoparticles
Targeted ConjugationCovalently link the compound to a targeting ligand.Deliver the compound specifically to cells expressing the target receptor.Folate, Antibodies, Peptides

Advanced Analytical Methodologies in Research on 1 4 2 Fluorophenoxy Phenyl Methanamine

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity Assessment and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for determining the purity and performing quantitative analysis of pharmaceutical compounds.

For a compound such as 1-[4-(2-Fluorophenoxy)phenyl]methanamine, LC-MS would be the preferred method for purity assessment and quantification in various matrices. A reversed-phase high-performance liquid chromatography (HPLC) system would separate the target compound from any impurities (e.g., starting materials, by-products from synthesis). The outlet of the HPLC would be coupled to a mass spectrometer, which provides mass-to-charge ratio (m/z) data, confirming the identity of the parent compound and enabling the characterization of unknown impurities. For quantitative studies, a specific and sensitive method, often using tandem mass spectrometry (MS/MS), would be developed to measure the concentration of the compound, for instance, in preclinical pharmacokinetic studies.

GC-MS could also be employed, provided the compound is sufficiently volatile and thermally stable, or can be made so through derivatization. It is highly effective for identifying and quantifying volatile organic impurities.

Table 8.1: Hypothetical LC-MS Parameters for Purity Analysis

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Data not available
Flow Rate Data not available
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ Data not available

| Monitored Ions (SIM/MRM) | Data not available |

Capillary Electrophoresis (CE) for Compound Characterization and Separation

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique is known for its high efficiency, short analysis times, and minimal sample consumption. For this compound, which is a primary amine, Capillary Zone Electrophoresis (CZE) would be a suitable mode of analysis. As a basic compound, it would be protonated in an acidic buffer, acquiring a positive charge and migrating toward the cathode. The migration time would be characteristic of its charge-to-size ratio, allowing for its separation from neutral or acidic impurities.

Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the background electrolyte, the enantiomers of this compound could be resolved into two distinct peaks, allowing for the characterization of their enantiomeric ratio.

Table 8.2: Hypothetical Capillary Electrophoresis Parameters

Parameter Value
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte Data not available (e.g., Phosphate buffer at low pH)
Chiral Selector (for enantioseparation) Data not available (e.g., Hydroxypropyl-β-cyclodextrin)
Voltage Data not available
Temperature Data not available

| Migration Time | Data not available |

Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Material Stability Studies

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point (as an endothermic peak), information about its crystallinity, and potentially detect different polymorphic forms, which have distinct melting points and thermal behaviors.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve would indicate the thermal stability of the compound, showing the temperature at which it begins to decompose. This information is vital for determining appropriate storage and handling conditions.

Table 8.3: Hypothetical Thermal Analysis Data | Analysis Type | Parameter | Result | | :

Future Directions and Emerging Research Avenues for Fluorophenoxyphenylmethanamine Compounds

Integration of Computational Drug Discovery with Experimental Research for Rational Design Refinements

The synergy between computational modeling and experimental validation is becoming the cornerstone of modern drug discovery, enabling a more rational approach to the design of new chemical entities. researchgate.net Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide deep insights into the structure-function relationships of molecules before they are synthesized. nih.gov These in silico techniques are crucial for identifying and optimizing lead compounds by predicting their binding affinity to target proteins, metabolic fate, and potential toxicity. nih.gov

For the phenoxyphenylmethanamine (PPMA) class of compounds, QSAR models have been successfully used to elucidate the structure-activity relationships for activities at the 5HT₂ₐ receptor, serotonin (B10506) transporter (SERT), and hERG channel. nih.gov These models use parameters describing substituent size and electronic properties to predict biological activity, guiding chemists in making targeted modifications to the molecular scaffold. nih.gov For example, research on a thieno[2,3-d]pyrimidine-2,4-dione scaffold used computational modeling to guide chemical modifications at specific positions, leading to the discovery of a potent antagonist. elsevierpure.com This integrated approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success, thereby saving significant time and resources. nih.gov

Table 1: QSAR Model Performance for Phenoxyphenyl-methanamine (PPMA) Compounds

Biological Target R² Value Description
5HT₂ₐ Receptor 0.73 A measure of the model's ability to predict the compound's activity at this serotonin receptor subtype. nih.gov
Serotonin Transporter (SERT) 0.45 A measure of the model's ability to predict the compound's inhibition of the serotonin transporter. nih.gov
hERG Channel 0.58 A measure of the model's ability to predict the compound's potential for hERG-related cardiotoxicity. nih.gov

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by automating complex processes and extracting knowledge from vast datasets. researchgate.net These technologies are being applied to predict chemical reaction outcomes, plan multi-step syntheses, and decipher complex Structure-Activity Relationships (SAR). researchgate.netmdpi.com Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can shorten the time required to synthesize novel compounds by suggesting efficient reaction pathways. nottingham.ac.uk

Exploration of Novel Chemical Reactions and Methodologies for Scaffold Derivatization

The derivatization of core scaffolds like fluorophenoxyphenylmethanamine is essential for exploring and optimizing biological activity. rsc.org Medicinal chemists are continuously seeking novel and efficient chemical reactions to generate diverse libraries of analogs for biological screening. mdpi.com Recent advances in synthetic chemistry provide a rich toolbox for modifying these scaffolds.

One powerful technique is the Buchwald–Hartwig cross-coupling reaction, which has been used to create novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds from 1,4-benzoxazines and substituted bromobenzenes. mdpi.com This method allows for the introduction of a wide range of aryl groups, significantly expanding the chemical space around the core structure. mdpi.com Other research has focused on synthesizing entirely new heterocyclic systems attached to the phenoxy-phenyl core; for example, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and showed notable anticonvulsant activity. nih.gov These studies demonstrate that modifying or replacing parts of the parent scaffold can lead to compounds with entirely new therapeutic applications. nih.govresearchgate.net Future work will likely focus on further functionalizing these compounds to enhance their activity and selectivity. rsc.org

Table 2: Examples of Scaffold Derivatization Strategies

Original Scaffold Derivatization Method Resulting Compound Class Reference
1,4-Benzoxazine Buchwald–Hartwig cross-coupling 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines mdpi.com
2-(2-Fluorophenoxy)benzoic acid Cyclization and substitution 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles nih.gov
1-(4-Phenoxyphenyl)adamantane Side chain functionalization Aminoguanylhydrazones and thiosemicarbazones rsc.org

Expanding the Utility of 1-[4-(2-Fluorophenoxy)phenyl]methanamine and its Analogues as Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology, designed to interact with specific biological targets and report on their location or activity, often through fluorescence. nih.govnih.gov By attaching a fluorescent dye to a bioactive molecule, researchers can visualize its journey through cells and its interaction with organelles in real-time. nih.gov

Analogues of this compound could be rationally designed as molecular probes to investigate their mechanism of action and identify their precise molecular targets. nih.gov The process involves synthesizing derivatives that conjugate the core structure with a fluorescent material. nih.gov Although this modification can be challenging, successful design can yield powerful tools for high-resolution imaging and binding studies. nih.gov The development of such probes would allow for a deeper understanding of the compound's biological role, paving the way for more targeted therapeutic interventions.

Advanced Structure-Activity Correlation Studies Utilizing High-Throughput Screening Data

High-Throughput Screening (HTS) has become a important technology in drug discovery, allowing for the rapid testing of hundreds of thousands of compounds for biological activity. nih.gov This process generates massive datasets that are ideal for building sophisticated structure-activity correlation models. nih.gov

By creating a library of derivatives based on the this compound scaffold and subjecting it to HTS, researchers can quickly identify "hits" that exhibit desired biological effects. nih.gov The resulting data, which links specific structural features to activity, is then used to construct and refine the advanced QSAR models discussed previously. nih.gov This iterative cycle of HTS and computational analysis allows for a deep and quantitative understanding of the SAR, guiding the optimization of lead compounds with greater precision and speed.

Development of Sustainable and Green Chemistry Approaches for Synthesis of Phenoxyphenylmethanamines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents and reagents. researchgate.netnih.gov The development of sustainable methods for synthesizing phenoxyphenylmethanamines is an important future direction.

Eco-friendly approaches, such as using water as a reaction solvent or employing mechanochemistry, are gaining traction. researchgate.netnih.gov Mechanochemical synthesis, which involves solvent-free grinding of reactants, represents a safe, energy-efficient, and atom-economical method for preparing various classes of compounds. researchgate.net Similarly, conducting reactions in aqueous media under mild conditions, such as gentle heating for short durations, can significantly reduce the environmental impact of chemical synthesis. nih.gov Applying these green methodologies to the production of this compound and its analogues will be crucial for ensuring that their development is environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(2-Fluorophenoxy)phenyl]methanamine, and what key reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 2-fluorophenol with a 4-substituted phenyl precursor (e.g., 4-bromophenylmethanamine) under Ullmann or Buchwald-Hartwig conditions. Key reagents include copper catalysts or palladium ligands, with potassium carbonate as a base in polar aprotic solvents like DMF or DMSO. Heating at 80–120°C for 12–24 hours maximizes coupling efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Prioritize 1^1H and 13^{13}C NMR to confirm aromatic proton environments (δ 6.8–7.4 ppm for fluorophenoxy protons) and methanamine CH2_2 signals (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ at m/z 232.1 (calculated) .
  • IR : Look for N-H stretching (3300–3500 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Codes : H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) require PPE (gloves, goggles) and fume hood use .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does the electronic environment of the fluorophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict charge distribution, while kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) quantify reactivity .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodology :

  • Comparative SAR Studies : Test analogs with substituent variations (e.g., 4-chloro vs. 4-methoxy) in standardized assays (e.g., enzyme inhibition IC50_{50} or cell viability assays) .
  • Meta-Analysis : Aggregate data from multiple studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) and concentration ranges .

Q. How can researchers design experiments to elucidate the binding mechanisms of this compound with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized receptors .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding pocket interactions .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition .
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM36 force fields in lipid bilayer models .

Q. How does the presence of fluorine atoms affect the compound’s stability under various pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH-Solubility Profile : Measure solubility in phosphate buffers (pH 1.2–7.4) to correlate fluorine’s electron effects with ionization and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Fluorophenoxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Fluorophenoxy)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.